molecular formula C11H21ClN2O3 B2711688 Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride CAS No. 2413882-97-8

Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride

Cat. No.: B2711688
CAS No.: 2413882-97-8
M. Wt: 264.75
InChI Key: YUSLKABKYBSTRL-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride: is a synthetic organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diol and a diamine under acidic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the spirocyclic nitrogen atoms using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological macromolecules. Its structural features allow it to interact with proteins and nucleic acids in unique ways, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to form stable complexes with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability under various conditions make it suitable for use in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites in a unique manner, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate
  • Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate

Uniqueness

Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination of features imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-5-4-12-11(6-13)7-15-8-11;/h12H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDYATAJKGSRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)COC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413882-97-8
Record name tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride
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